![molecular formula C8H12ClNO3S B1457778 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride CAS No. 1864051-74-0](/img/structure/B1457778.png)
3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride
描述
3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride is an organic compound belonging to the family of azetidines, which are characterized by a four-membered nitrogen-containing ring.
准备方法
The synthesis of 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride is primarily achieved by reacting azetidine with furoic acid chloride and methanesulfonyl chloride. The reaction takes place in the presence of a catalyst, such as triethylamine, and is carried out at room temperature. After the reaction, the product is purified using recrystallization techniques, and the purity is determined using various analytical methods.
化学反应分析
3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.
科学研究应用
3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of enzymes such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Medicine: It is being investigated for its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit the enzyme carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various physiological effects, depending on the specific enzyme and pathway involved.
相似化合物的比较
3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: Another azetidine derivative, but with different functional groups and properties.
N-(Methanesulfonyl)azetidine: Similar in structure but lacks the furan ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the furan ring and the sulfonyl azetidine structure, which imparts distinct chemical reactivity and biological activity.
属性
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S.ClH/c10-13(11,8-4-9-5-8)6-7-2-1-3-12-7;/h1-3,8-9H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQNFMLJBAVQGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)CC2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


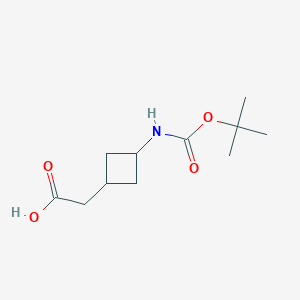
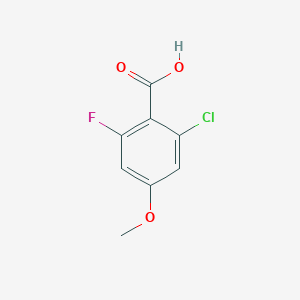
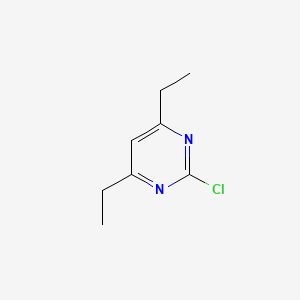
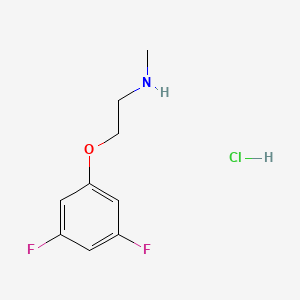
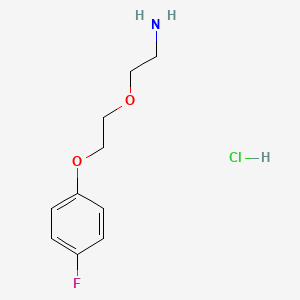


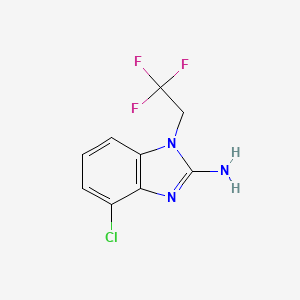
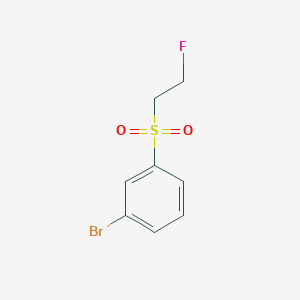

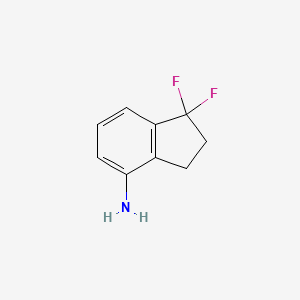
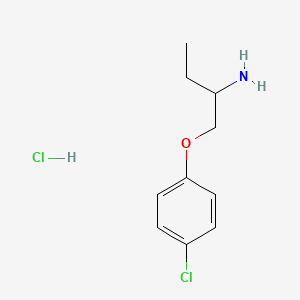
![[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1457717.png)

